Cas no 100911-41-9 (Levulinic acid, 2-acetamido- (6CI))

Levulinic acid, 2-acetamido- (6CI) 化学的及び物理的性質
名前と識別子
-
- 2-acetamido-4-oxopentanoic acid
- Levulinic acid, 2-acetamido- (6CI)
-
- インチ: 1S/C7H11NO4/c1-4(9)3-6(7(11)12)8-5(2)10/h6H,3H2,1-2H3,(H,8,10)(H,11,12)
- InChIKey: YXNUVQQLAIUUGG-UHFFFAOYSA-N
- ほほえんだ: OC(C(CC(C)=O)NC(C)=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 212
- トポロジー分子極性表面積: 83.5
- 疎水性パラメータ計算基準値(XlogP): -1.2
Levulinic acid, 2-acetamido- (6CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-379017-0.25g |
2-acetamido-4-oxopentanoic acid |
100911-41-9 | 0.25g |
$670.0 | 2023-06-04 | ||
Enamine | EN300-379017-10.0g |
2-acetamido-4-oxopentanoic acid |
100911-41-9 | 10g |
$3131.0 | 2023-06-04 | ||
Enamine | EN300-379017-5.0g |
2-acetamido-4-oxopentanoic acid |
100911-41-9 | 5g |
$2110.0 | 2023-06-04 | ||
Enamine | EN300-379017-0.05g |
2-acetamido-4-oxopentanoic acid |
100911-41-9 | 0.05g |
$612.0 | 2023-06-04 | ||
Enamine | EN300-379017-2.5g |
2-acetamido-4-oxopentanoic acid |
100911-41-9 | 2.5g |
$1428.0 | 2023-06-04 | ||
Enamine | EN300-379017-0.1g |
2-acetamido-4-oxopentanoic acid |
100911-41-9 | 0.1g |
$640.0 | 2023-06-04 | ||
Enamine | EN300-379017-1.0g |
2-acetamido-4-oxopentanoic acid |
100911-41-9 | 1g |
$728.0 | 2023-06-04 | ||
Enamine | EN300-379017-0.5g |
2-acetamido-4-oxopentanoic acid |
100911-41-9 | 0.5g |
$699.0 | 2023-06-04 |
Levulinic acid, 2-acetamido- (6CI) 関連文献
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
Levulinic acid, 2-acetamido- (6CI)に関する追加情報
Comprehensive Overview of Levulinic acid, 2-acetamido- (6CI) (CAS No. 100911-41-9): Properties, Applications, and Innovations
Levulinic acid, 2-acetamido- (6CI) (CAS No. 100911-41-9) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. As a derivative of levulinic acid, this molecule combines a ketone group and an acetamido moiety, making it valuable for synthesizing bioactive intermediates. Researchers are increasingly exploring its role in drug delivery systems and biodegradable materials, aligning with the global push for sustainable chemistry solutions.
The compound’s molecular formula and structural properties have been extensively studied to optimize its applications. With a growing demand for green chemistry alternatives, Levulinic acid, 2-acetamido- (6CI) is being investigated for its potential in biopolymer modification and enzyme-catalyzed reactions. Recent studies highlight its compatibility with biocompatible scaffolds, a hot topic in tissue engineering and regenerative medicine.
In the pharmaceutical sector, CAS No. 100911-41-9 is noted for its role as a chiral building block, particularly in designing peptide mimetics and small-molecule therapeutics. Its low toxicity profile and solubility in polar solvents make it a candidate for oral drug formulations, addressing frequent user queries about bioavailability enhancement techniques. Industry forums often discuss its comparative advantages over similar N-acetylated amino acids.
From a synthetic perspective, the compound’s reaction pathways are a focus for process chemists. Optimizing its production via catalytic hydrogenation or microwave-assisted synthesis aligns with trends toward energy-efficient manufacturing. Analytical techniques like HPLC and NMR spectroscopy are critical for quality control, ensuring compliance with ICH guidelines—a recurring theme in pharma QA/QC discussions.
Environmental applications of Levulinic acid, 2-acetamido- (6CI) are also emerging. Its degradation products show promise in soil remediation and agricultural adjuvants, resonating with searches for eco-friendly agrochemicals. Patent databases reveal innovations in combining it with cellulose derivatives for controlled-release fertilizers, a niche with high commercial potential.
Future research directions may explore its structure-activity relationships (SAR) in antimicrobial coatings, responding to the surge in demand for self-disinfecting surfaces post-pandemic. Cross-disciplinary collaborations could unlock its utility in cosmetic preservatives or nutraceutical encapsulation, areas frequently queried in biotech SEO trends.
100911-41-9 (Levulinic acid, 2-acetamido- (6CI)) 関連製品
- 10030-31-6(Ac-Phe-Phe-OH)
- 58-58-2(Puromycin dihydrochloride)
- 91416-08-9(6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one)
- 1019630-89-7(N-(pentan-3-yl)-1-propylpiperidin-4-amine)
- 2679817-77-5((2S)-2-{(benzyloxy)carbonylamino}-3-4-(2-phenyldiazen-1-yl)phenylpropanoic acid)
- 1813568-55-6(Methyl 2-carbamimidoylbenzoate)
- 2229625-07-2(4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol)
- 1214369-30-8(Methyl 3,6-di(pyridin-3-yl)picolinate)
- 2171428-93-4((3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}butanoic acid)
- 1021256-87-0(4-chloro-N-{4-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}benzamide)




